molecular formula C9H8FN B12859576 2-Fluoro-5-methyl-1H-indole

2-Fluoro-5-methyl-1H-indole

Cat. No.: B12859576
M. Wt: 149.16 g/mol
InChI Key: VJHCWJQQRDBRFA-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, making them valuable in various fields such as medicinal chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For instance, the reaction of 5-fluoro-2-methylphenylhydrazine with an appropriate ketone can yield 2-Fluoro-5-methyl-1H-indole.

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2,3-diones, while substitution reactions can produce halogenated or nitrated indole derivatives .

Scientific Research Applications

2-Fluoro-5-methyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and targets depend on the specific biological context and the structure of the indole derivative .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-5-methyl-1H-indole is unique due to the presence of both a fluorine atom and a methyl group on the indole ring. This combination can enhance its biological activity and selectivity compared to other indole derivatives .

Properties

Molecular Formula

C9H8FN

Molecular Weight

149.16 g/mol

IUPAC Name

2-fluoro-5-methyl-1H-indole

InChI

InChI=1S/C9H8FN/c1-6-2-3-8-7(4-6)5-9(10)11-8/h2-5,11H,1H3

InChI Key

VJHCWJQQRDBRFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)F

Origin of Product

United States

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